

# Tirabrutinib for Waldenström Macroglobulinemia: Comprehensive Application Notes and Experimental Protocols

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## Compound Focus: Tirabrutinib

CAS No.: 1351636-18-4

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## Drug Background and Introduction

**Tirabrutinib hydrochloride** (marketed as **Velexbru**) is a second-generation, potent, selective, and irreversible oral inhibitor of Bruton's tyrosine kinase (BTK) discovered and developed by Ono Pharmaceutical Co., Ltd. [1]. As a **targeted therapy** for B-cell malignancies, it received its initial regulatory approval in Japan in March 2020 for relapsed or refractory primary central nervous system lymphoma (PCNSL), followed by approval for Waldenström macroglobulinemia (WM) and lymphoplasmacytic lymphoma in August 2020 [2]. Unlike first-generation BTK inhibitors, **tirabrutinib** was designed with **enhanced selectivity** for BTK to minimize off-target effects and associated adverse events that often limit long-term therapy [3] [4]. **Tirabrutinib** specifically targets the B-cell receptor (BCR) signaling pathway, which plays a fundamental role in the pathogenesis of WM, particularly in patients with the **MYD88 L265P mutation** present in over 90% of WM cases [5] [6].

WM is a rare, indolent B-cell lymphoma characterized by bone marrow infiltration and IgM monoclonal gammopathy, with an incidence of approximately 3-5 cases per million people annually [6]. The treatment landscape for WM has evolved significantly from conventional chemoimmunotherapy to targeted approaches, with BTK inhibitors emerging as **preferred options** in both treatment-naïve and relapsed/refractory settings [6] [7]. The updated NCCN guidelines and International Workshop on

Waldenström Macroglobulinemia (IWWM) recommendations now include BTK inhibitors as category 1 recommendations, reflecting their established efficacy and safety profiles [7].

## Clinical Efficacy Data

### Overall Response Rates

The **phase II ONO-4059-05 study** (JapicCTI-184057) investigated **tirabrutinib** monotherapy at 480 mg once daily under fasting conditions in 27 Japanese patients with treatment-naïve (n=18) or relapsed/refractory (n=9) WM [5]. In an unplanned analysis with a **median follow-up of 24.8 months**, the independent review committee assessed major response rate (MRR, defined as complete response [CR] + very good partial response [VGPR] + partial response [PR]) was 93% (25/27 patients), a notable improvement from the 88.9% MRR reported in the primary analysis [5]. This included **one complete response** and **eight very good partial responses** that were newly achieved after the primary analysis [5]. The overall response rate (ORR, which includes minor responses) was not explicitly reported in this update but was presumably higher than the MRR.

A recent **comprehensive meta-analysis** of seven clinical trials evaluating **tirabrutinib** monotherapy in various B-cell malignancies, including WM, reported a **pooled ORR of 72.5%** across all B-cell lymphomas [3] [4]. The analysis further broke down responses by category, demonstrating a **complete response rate of 18.6%**, partial response rate of 41.1%, and stable disease rate of 13.8% [3]. When specifically examining WM patients, the response rates appeared particularly favorable compared to other B-cell malignancies, supporting the **heightened sensitivity** of WM to BTK inhibition [4].

### Survival Outcomes and Long-term Efficacy

The **durability of response** to **tirabrutinib** in WM patients is evidenced by impressive survival outcomes from the ONO-4059-05 study. At 24 months, the **progression-free survival (PFS) rate was 92.6%**, and the **overall survival (OS) rate was 100%** [5]. These outstanding survival statistics demonstrate the potential of **tirabrutinib** to maintain long-term disease control in WM patients. Additionally, the study reported significant and sustained reductions in serum IgM levels in all patients except one, with levels maintained at

low levels throughout the treatment period, despite transient increases following temporary treatment interruptions [5].

Long-term follow-up data from a **phase I study** with a median follow-up of 4.3 years (range 0.04-5.8 years) demonstrated a **median duration of response of 2.59 years** across various B-cell malignancies, with some WM patients continuing treatment for over 4 years without disease progression [2]. The time to response was rapid, with a median of 0.9 months across B-cell malignancies [2]. In the meta-analysis, the highest median PFS was observed in chronic lymphocytic leukemia patients (38.5 months), though specific PFS data for WM patients were not separately reported [3].

Table 1: Efficacy Outcomes from the ONO-4059-05 Phase II Study of **Tirabrutinib** in WM

Efficacy Parameter	Cohort A (Treatment-Naïve)	Cohort B (Relapsed/Refractory)	Overall (N=27)
Major Response Rate	94.4% (17/18)	88.9% (8/9)	92.6% (25/27)
Complete Response (CR)	1 patient	0 patients	1 patient (3.7%)
Very Good Partial Response (VGPR)	6 patients	2 patients	8 patients (29.6%)
Partial Response (PR)	10 patients	6 patients	16 patients (59.3%)
24-month PFS Rate	92.6%	92.6%	92.6%
24-month OS Rate	100%	100%	100%
Median Time to Response	Not reported	Not reported	<2 months

Table 2: Pooled Efficacy Outcomes from Meta-Analysis of **Tirabrutinib** Across B-cell Malignancies

Response Category	Pooled Rate (%)	95% Confidence Interval	Number of Studies
Overall Response Rate (ORR)	72.5%	63.8-79.8%	7

Response Category	Pooled Rate (%)	95% Confidence Interval	Number of Studies
Complete Response (CR)	18.6%	12.5-26.9%	7
Partial Response (PR)	41.1%	32.2-50.7%	7
Stable Disease (SD)	13.8%	9.3-20.0%	7
Progressive Disease (PD)	8.9%	5.6-13.8%	7

## Safety Profile

### Adverse Event Spectrum

**Tirabrutinib** demonstrates a **manageable safety profile** with predominantly low-grade adverse events (AEs). According to the meta-analysis of seven clinical trials, the most common all-grade hematologic AEs were **neutropenia (26.7%)**, anemia (18.8%), and leukopenia (18.4%) [3]. For grade  $\geq 3$  hematologic AEs, neutropenia remained most frequent (18.4%), followed by lymphopenia (11.7%), and anemia (10.3%) [3]. The most common non-hematologic AEs of all grades included **diarrhea (26.0%)**, rash (24.9%), and nasopharyngitis (24.0%) [3].

The phase II ONO-4059-05 study provided specific safety information for WM patients, noting that **grade 3-4 hematologic toxicities** emerged with longer follow-up, including neutropenia in three patients, lymphopenia in two patients, and leukopenia in one patient [5]. Notable non-hematologic AEs included **grade 1-2 bleeding events** in nine patients (33%), grade 2 treatment-related atrial fibrillation in one patient, and grade 1 treatment-related hypertension in one patient [5]. Importantly, **skin-related AEs** were observed in 14 patients (52%), though most were low-grade [5]. These cutaneous events represent a known class effect of BTK inhibitors but appear potentially less severe with second-generation inhibitors like **tirabrutinib** compared to first-generation alternatives.

### Long-term Safety and Management

The **final results of a phase I study** with extended follow-up (median 4.3 years) demonstrated that AEs occurred in all 17 patients, with grade 3-4 AEs in 8 (47.1%), serious AEs in 7 (41.2%), and drug-related AEs in 16 (94.1%) [2]. Drug-related AEs reported in three or more patients included rash, vomiting, neutropenia, arthralgia, and malaise [2]. The study concluded that **tirabrutinib** demonstrated a **favorable long-term safety profile**, supporting extended administration in responding patients [2].

Table 3: Safety Profile of **Tirabrutinib** from Integrated Analyses

Adverse Event	All Grades (%)	Grade ≥3 (%)	Management Recommendations
<b>Hematologic AEs</b>			
Neutropenia	26.7%	18.4%	Monitor CBC regularly; consider dose interruption and growth factor support
Anemia	18.8%	10.3%	Monitor CBC; consider dose interruption and erythropoietin if symptomatic
Leukopenia	18.4%	Not specified	Monitor CBC regularly
Lymphopenia	Not specified	11.7%	Monitor CBC; monitor for infections
<b>Non-hematologic AEs</b>			
Diarrhea	26.0%	Low grade	Supportive care with antidiarrheals; ensure hydration
Rash	24.9%	Low grade	Topical corticosteroids; antihistamines for pruritus
Nasopharyngitis	24.0%	Low grade	Symptomatic management
Bleeding events	33.3% (grade 1-2)	Not reported	Assess bleeding risk; monitor for signs/symptoms

Adverse Event	All Grades (%)	Grade $\geq 3$ (%)	Management Recommendations
Hypertriglyceridemia	Not specified	1 case (grade 3)	Monitor lipid profile; consider lipid-lowering agents
Atrial fibrillation	Not specified	1 case (grade 2)	Cardiac monitoring; consider cardiology consultation

## Treatment Protocol and Administration

### Dosing and Administration Guidelines

The **recommended dosage** of **tirabrutinib** for Waldenström macroglobulinemia is **480 mg orally once daily** under fasting conditions [5] [1]. Administration on an empty stomach is essential as food can significantly increase drug exposure [5]. Tablets should be taken at approximately the same time each day, and patients should be instructed to swallow tablets whole with water without chewing, crushing, or splitting them [1].

Treatment should be continued **until disease progression or unacceptable toxicity** [5] [2]. The continuous dosing schedule aligns with the mechanism of BTK inhibition, which requires sustained target coverage for optimal efficacy. Clinical trials have demonstrated that prolonged administration is feasible with appropriate monitoring and management of adverse events [2].

### Dose Modifications

Dose modifications are recommended for management of specific adverse events [5]:

- **First reduction:** 320 mg once daily
- **Second reduction:** 160 mg once daily
- **Discontinuation:** If unable to tolerate 160 mg once daily

Recommended dose modifications for specific AEs include:

- **Grade 3 or higher non-hematologic toxicity:** Withhold until resolves to grade 1 or baseline, then resume at reduced dose
- **Grade 3 or higher neutropenia (with infection or fever):** Withhold until resolves to grade 1 or baseline, then resume at reduced dose
- **Grade 4 hematologic toxicity:** Withhold until resolves to grade 1 or baseline, then resume at reduced dose
- **Clinically significant arrhythmia:** Withhold and evaluate; if benefits outweigh risks, resume at reduced dose after resolution

## Premedication and Monitoring Requirements

**Baseline assessments** should include:

- Complete blood count with differential
- Comprehensive metabolic panel including liver function tests
- Serum immunoglobulin M (IgM) level
- Cardiac assessment including ECG in patients with cardiac risk factors
- MYD88 L265P mutation status (if not previously determined)

**Routine monitoring during treatment:**

- Monthly complete blood counts for first 3 months, then periodically
- Liver function tests monthly for first 3 months, then every 3 months
- Serum IgM levels every 2-3 months for response assessment
- Monitoring for signs/symptoms of bleeding, infection, atrial fibrillation, and skin toxicity

## Molecular Mechanisms and Signaling Pathways

### BTK Inhibition in Waldenström Macroglobulinemia

The **therapeutic efficacy** of **tirabrutinib** in WM stems from its targeted inhibition of Bruton's tyrosine kinase (BTK), a crucial component of the B-cell receptor (BCR) signaling pathway [6] [1]. In over 90% of WM cases, tumors harbor the **MYD88 L265P mutation** that constitutively activates the NF- $\kappa$ B pathway through BTK-dependent and independent mechanisms [6]. The mutated MYD88 protein forms a complex with interleukin-1 receptor-associated kinase (IRAK) 1 and IRAK4, leading to phosphorylation and

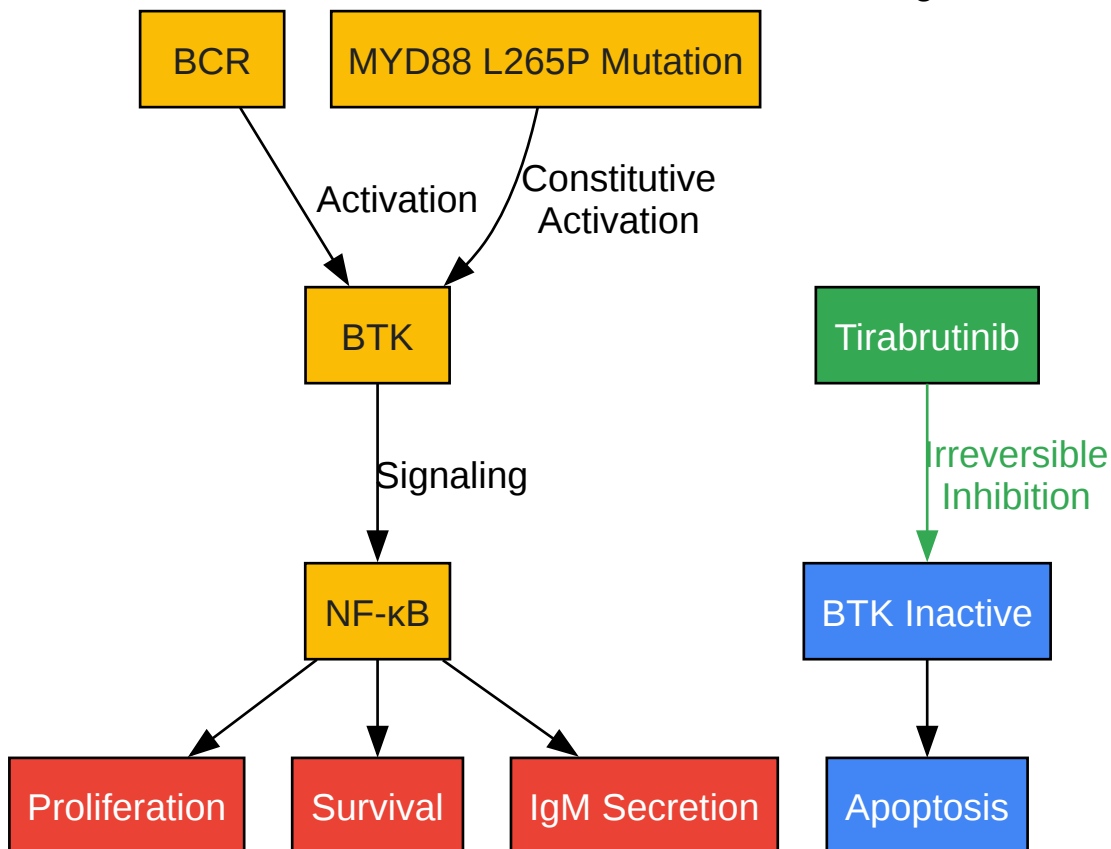
activation of BTK [6]. This results in persistent activation of the **NF- $\kappa$ B signaling cascade**, promoting survival and proliferation of malignant lymphoplasmacytic cells [6].

**Tirabrutinib** exerts its effects by **covalently binding** to the Cys-481 residue in the ATP-binding domain of BTK, resulting in irreversible inhibition of its enzymatic activity [1]. This blockade prevents BTK phosphorylation and subsequent activation of downstream signaling pathways including NF- $\kappa$ B, PI3K/AKT, and ERK/MAPK [1]. The selective inhibition of BTK disrupts critical survival signals in the malignant B-cells, leading to **reduced proliferation** and **induction of apoptosis** [1].

## Pathway Diagrams

The following diagrams illustrate the molecular mechanisms of **tirabrutinib** in Waldenström macroglobulinemia:

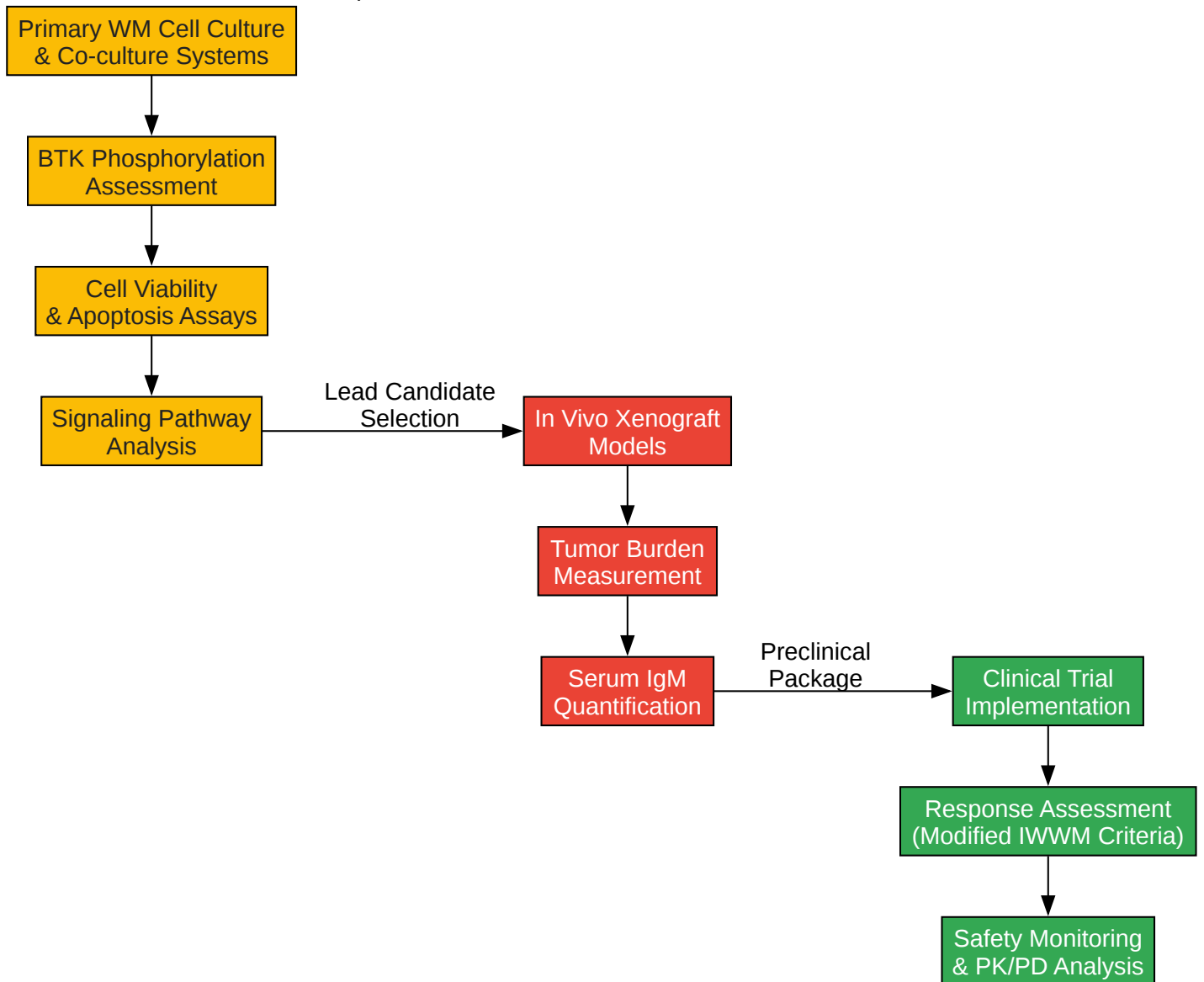
### Tirabrutinib Mechanism of Action in Waldenström Macroglobulinemia



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Diagram Title: **Tirabrutinib** inhibits BTK in the BCR and MYD88 signaling pathways

### Experimental Workflow for Tirabrutinib Assessment



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Diagram Title: Comprehensive workflow for evaluating **tirabrutinib** in WM

## Research Protocols and Methodologies

### In Vitro Assessment of BTK Inhibition

**Primary WM Cell Culture:** Establish primary WM cells from patient bone marrow samples using Ficoll density gradient centrifugation. Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in 5% CO<sub>2</sub>. Maintain cells at a density of 0.5-1 × 10<sup>6</sup> cells/mL [5] [6].

#### BTK Phosphorylation Analysis:

- Treat WM cells with **tirabrutinib** (concentration range: 0.1-1000 nM) for 2 hours.
- Stimulate cells with anti-IgM antibody (10 µg/mL) for 15 minutes to activate BCR signaling.
- Lyse cells and perform western blotting using phospho-specific BTK (Tyr<sup>223</sup>) antibody.
- Normalize to total BTK levels for quantification of inhibition.
- Calculate IC<sub>50</sub> values using non-linear regression analysis of dose-response curves [1].

#### Cell Viability and Apoptosis Assays:

- Assess viability using MTT assay after 72 hours of **tirabrutinib** treatment.
- Measure apoptosis by annexin V/propidium iodide staining followed by flow cytometry at 24, 48, and 72 hours.
- Examine caspase activation using western blotting for cleaved caspase-3 and PARP.

### In Vivo Efficacy Studies

#### Mouse Xenograft Models:

- Utilize 6-8 week old NOD-scid IL2R<sup>γ</sup>null (NSG) mice.
- Inject 5 × 10<sup>6</sup> MWCL-1 WM cells or primary WM cells via tail vein for disseminated disease models.
- Randomize mice into treatment groups (n=8-10) when engraftment is confirmed by serum human IgM measurement.
- Administer **tirabrutinib** orally at 50-100 mg/kg once daily (based on allometric scaling from human dose).

- Include vehicle control and positive control groups (e.g., ibrutinib).

#### Assessment Parameters:

- Monitor serum human IgM levels weekly using ELISA.
- Measure tumor burden in bone marrow, spleen, and liver by bioluminescent imaging or flow cytometry at study endpoint.
- Evaluate overall survival as primary endpoint.
- Perform histopathological analysis of tissues at sacrifice.

#### Pharmacodynamic Assessment:

- Analyze BTK occupancy in splenocytes using the active-site dependent probe AF-BTB-654 [2].
- Measure phosphorylation of BTK downstream targets (PLC $\gamma$ 2, ERK) in tumor tissues.

## Clinical Response Assessment

Apply the **modified response criteria** from the 6th International Workshop on Waldenström Macroglobulinemia (IWWM-6) [5]:

- **Complete Response (CR):** Absence of monoclonal IgM by immunofixation, resolution of lymphadenopathy and organomegaly, and normal bone marrow morphology.
- **Very Good Partial Response (VGPR):** Monoclonal IgM detectable but  $\geq 90\%$  reduction in serum IgM, and improvement in other disease parameters.
- **Partial Response (PR):**  $\geq 50\%$  reduction in serum IgM and  $\geq 50\%$  decrease in lymphadenopathy/organomegaly.
- **Minor Response (MR):**  $\geq 25\%$  but  $< 50\%$  reduction in serum IgM.
- **Stable Disease (SD):**  $< 25\%$  reduction and  $< 25\%$  increase in serum IgM without disease progression.
- **Progressive Disease (PD):**  $\geq 25\%$  increase in serum IgM or progression of disease-related features.

**Serum IgM monitoring** should be performed monthly for the first 3 months, then every 3 months during continuous therapy. Bone marrow biopsy should be repeated to confirm complete response [5].

## Regulatory Status and Future Directions

**Tirabrutinib** has received **regulatory approval** for the treatment of Waldenström macroglobulinemia in Japan (August 2020) and several other Asian countries, including South Korea and Taiwan [2]. As of 2025, it

has not yet gained FDA approval for WM in the United States, though it has received Orphan Drug Designation from the U.S. Food and Drug Administration for primary central nervous system lymphoma in March 2023 [8].

The **PROSPECT study**, a Phase 2 trial (NCT04947319) evaluating **tirabrutinib** in primary central nervous system lymphoma, recently presented positive results at the 2025 ASCO Annual Meeting, demonstrating an overall response rate of 67% and complete response rate of 44% in patients with relapsed or refractory PCNSL [8]. These promising results in another B-cell malignancy support the potential expansion of **tirabrutinib**'s clinical applications.

Future research directions for **tirabrutinib** in WM include:

- **Combination strategies** with anti-CD20 monoclonal antibodies, BCL-2 inhibitors, or other targeted agents
- Exploration of **treatment-free remission** after fixed-duration therapy
- Development of **biomarker-driven approaches** based on MYD88 and CXCR4 mutational status
- Investigation of mechanisms of **resistance to BTK inhibition** and sequential therapy strategies

## Conclusion

**Tirabrutinib** represents a **valuable therapeutic option** for patients with Waldenström macroglobulinemia, demonstrating **high response rates** and **durable disease control** with a **manageable safety profile** in both treatment-naïve and relapsed/refractory settings. The drug's **second-generation BTK inhibitor characteristics** provide enhanced selectivity that may translate into reduced off-target toxicities compared to earlier alternatives. The comprehensive protocols outlined in this document provide researchers and clinicians with standardized methodologies for evaluating **tirabrutinib** in preclinical and clinical settings, facilitating further development of this promising agent and potential combination strategies. As the treatment landscape for WM continues to evolve, **tirabrutinib** is positioned to play an increasingly important role in the management of this rare B-cell malignancy.

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To cite this document: Smolecule. [Tirabrutinib for Waldenström Macroglobulinemia: Comprehensive Application Notes and Experimental Protocols]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b545415#tirabrutinib-waldenstr-m-macroglobulinemia-treatment-regimen]

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